4-chloro-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O/c1-13-24-17(12-18(25-13)26-16-4-2-3-9-21-16)22-10-11-23-19(27)14-5-7-15(20)8-6-14/h2-9,12H,10-11H2,1H3,(H,23,27)(H2,21,22,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIOBBHRAVYZSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces. The specifics of these interactions would depend on the nature of the target and the chemical structure of the compound.
Biochemical Pathways
The compound may affect various biochemical pathways, depending on its specific targets. For instance, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially inhibit or enhance the function of that pathway. The downstream effects would depend on the role of the affected pathway in cellular processes.
Pharmacokinetics
These properties would influence the bioavailability of the compound, or the extent and rate at which it reaches its site of action.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a particular enzyme, it could lead to a decrease in the production of certain metabolites. On a cellular level, this could affect various processes such as cell growth, differentiation, or apoptosis.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s efficacy could be influenced by the characteristics of the biological environment, such as the presence of competing substrates or inhibitors.
Biochemical Analysis
Biochemical Properties
It is known that pyrimidinamines, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions, although the specific nature of these interactions for this compound is not yet fully known.
Comparison with Similar Compounds
Structural and Functional Features
The table below highlights key structural and functional differences between the target compound and analogs from the evidence:
Physicochemical Properties
- Lipophilicity: The 4-chlorobenzamide group (common in target compound, Compound 1, and BD01118959) increases lipophilicity, aiding membrane permeability. The hydroxypropylamino group in Compound 1 may improve aqueous solubility compared to the target’s ethylamino linker .
Key Research Findings
Diverse Core Modifications : Thiadiazole () and indazole () cores show that alternative heterocycles can retain activity while altering pharmacokinetic profiles .
Linker Optimization: Ethylamino vs. hydroxypropylamino linkers (target vs. Compound 1) highlight the balance between solubility and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
